molecular formula C19H18FN5O2 B14967261 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide

1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B14967261
M. Wt: 367.4 g/mol
InChI Key: IUWDVTQGQZLDFU-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 4-fluoro-2H-indazol-3-yl group at the 1-position and a 2-(pyridin-4-yl)ethyl moiety via the amide nitrogen. The fluorine atom on the indazole may improve metabolic stability and binding affinity, while the pyridin-4-yl group is a common pharmacophore in kinase inhibitors or receptor modulators .

Properties

Molecular Formula

C19H18FN5O2

Molecular Weight

367.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18FN5O2/c20-14-2-1-3-15-17(14)18(24-23-15)25-11-13(10-16(25)26)19(27)22-9-6-12-4-7-21-8-5-12/h1-5,7-8,13H,6,9-11H2,(H,22,27)(H,23,24)

InChI Key

IUWDVTQGQZLDFU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the indazole ring, fluorination, and subsequent coupling with the pyrrolidine and pyridine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Carboxamide Derivatives with Heterocyclic Substituents

Compound I12 : [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane]
  • Key Differences :
    • Replaces the indazole with a pyrimidine-thiophene system.
    • Incorporates a diazepane ring instead of pyrrolidine.
    • The pyridin-4-yl group is retained but linked via a pyrimidine-ethyl chain.
Compound from : (3R)-1-[2-(4-{4-[5-(2-aminoethoxy)pyrimidin-2-yl]phenyl}piperazin-1-yl)-2-oxo ethyl]-N-[3-(pyridin-4-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
  • Key Differences :
    • Adds a piperazine-pyrimidine-ethoxy linker to the pyrrolidine.
    • Substitutes the 4-fluoroindazole with a 3-(pyridin-4-yl)indazol-5-yl group.
  • Implications : The piperazine linker introduces flexibility and hydrogen-bonding capacity, which could improve binding to deep catalytic pockets (e.g., kinase ATP sites). However, the increased complexity may lead to synthetic challenges or off-target effects .

Fluorinated Analogs

Compound from : 1-{4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
  • Key Differences: Replaces the indazole with a 2-fluoroanilino group linked via an oxyethoxy-phenyl chain. Substitutes the pyridin-4-yl ethyl group with a 4-methoxybenzyl moiety.
  • Implications : The fluorine atom here is on an aniline ring rather than an indazole, which may reduce planar aromatic stacking interactions critical for kinase inhibition. The methoxybenzyl group could enhance lipophilicity but decrease metabolic stability compared to the pyridine group .

Commercial Pyrrolidine Carboxamides ()

1-(4-Ethylphenyl)-5-oxo-N-(piperidin-4-yl)pyrrolidine-3-carboxamide
  • Key Differences :
    • Substitutes the indazole with a 4-ethylphenyl group.
    • Replaces the pyridin-4-yl ethyl amide with a piperidin-4-yl group.
  • Implications: The ethylphenyl group may favor hydrophobic interactions, while the piperidine moiety could enhance blood-brain barrier penetration.

Structural and Functional Insights

Feature Target Compound Closest Analog () Commercial Compound ()
Core Structure Pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide
Aromatic Substituent 4-Fluoro-2H-indazol-3-yl 2-Fluoroanilino (via phenyl-oxyethoxy) 4-Ethylphenyl
Amide Side Chain 2-(Pyridin-4-yl)ethyl 4-Methoxybenzyl Piperidin-4-yl
Polar Modifications 5-Oxo group 5-Oxo group 5-Oxo group
Inferred Target Kinases/receptors (pyridine-indazole synergy) Enzymes with aniline-binding pockets CNS targets (piperidine moiety)
  • Advantages of Target Compound :

    • Balanced hydrophilicity (5-oxo group) and lipophilicity (fluorinated indazole).
    • Pyridin-4-yl ethyl group may enhance solubility and target specificity compared to bulkier substituents in analogs.

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